molecular formula C17H12Cl2O4 B13818443 [4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid

[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid

Cat. No.: B13818443
M. Wt: 351.2 g/mol
InChI Key: HYBWERCTQJOGFB-FPYGCLRLSA-N
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Description

[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid (CAS 31824-95-0) is a high-value small molecule with a molecular formula of C17H12Cl2O4 and a molecular weight of 351.18 g/mol. It is supplied for research purposes as a potential agonist of Peroxisome Proliferator-Activated Receptor beta/delta (PPAR-β/δ) . PPAR-β/δ is a nuclear hormone receptor that functions as a key transcription factor in lipid metabolism and energy homeostasis . Upon activation by ligands, PPAR-β/δ forms a heterodimer with the Retinoid X Receptor (RXR) and regulates the expression of genes involved in the metabolism of long-chain fatty acids and cholesterol . This makes it a protein of significant interest in studies of metabolic syndrome, dyslipidemia, and diabetes . Beyond metabolic research, PPAR-β/δ is also implicated in inflammatory processes, neuroinflammation, and various neurodegenerative disorders, offering a potential therapeutic target in neurological contexts . This product is intended for research use only and is strictly not for medicinal, edible, or personal use.

Properties

Molecular Formula

C17H12Cl2O4

Molecular Weight

351.2 g/mol

IUPAC Name

2-[4-[(E)-3-(3,4-dichlorophenyl)-3-oxoprop-1-enyl]phenoxy]acetic acid

InChI

InChI=1S/C17H12Cl2O4/c18-14-7-4-12(9-15(14)19)16(20)8-3-11-1-5-13(6-2-11)23-10-17(21)22/h1-9H,10H2,(H,21,22)/b8-3+

InChI Key

HYBWERCTQJOGFB-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)OCC(=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC(=O)O

Origin of Product

United States

Preparation Methods

Conventional Synthesis via Claisen–Schmidt Condensation

Stepwise Overview:

  • Preparation of 3-(3,4-dichlorophenyl)-3-oxo-1-propenal (Chalcone Derivative):
    • The synthesis typically begins with a Claisen–Schmidt condensation between 3,4-dichlorobenzaldehyde and acetophenone or a suitable acetyl-derivative.
    • The reaction is performed in the presence of a base (commonly NaOH or KOH) in an aqueous or alcoholic medium, yielding the α,β-unsaturated ketone (chalcone).
  • Etherification to Form the Phenoxyacetic Acid Moiety:

    • The phenoxyacetic acid group is introduced via nucleophilic substitution, where a hydroxybenzene (phenol derivative) is alkylated with chloroacetic acid or its ester in the presence of a base.
    • The resulting 4-hydroxychalcone is then reacted with chloroacetic acid (or its sodium salt) under basic conditions to yield the phenoxyacetic acid derivative.
  • Final Assembly:

    • The chalcone and phenoxyacetic acid fragments are coupled, typically through an ether linkage, to form the final compound.
    • Purification is achieved by recrystallization or chromatographic techniques.

General Reaction Scheme:

$$
\text{3,4-dichlorobenzaldehyde} + \text{acetophenone} \xrightarrow{\text{Base}} \text{Chalcone} \xrightarrow{\text{Phenol, Chloroacetic Acid, Base}} \text{Target Compound}
$$

Key Notes:

  • The reaction conditions (temperature, solvent, base) significantly affect yield and purity.
  • Recrystallization from acetic acid or ethanol is common for purification.

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Synthesis

Recent research has emphasized environmentally friendly synthesis, notably:

  • Microwave-Assisted Synthesis:

    • The reaction is performed under solvent-free conditions, using microwave irradiation to accelerate the process.
    • This approach reduces reaction times from hours to minutes and often increases yields.
    • No catalyst is required, aligning with green chemistry principles.
  • Procedure Example:

    • Equimolar amounts of the starting materials (e.g., 4-hydroxychalcone and chloroacetic acid) are mixed and irradiated in a microwave reactor.
    • The product is isolated by cooling and washing with water, followed by recrystallization.

Advantages:

  • Reduced solvent usage and waste.
  • Lower energy consumption.
  • Enhanced safety and operational simplicity.

Reference to Similar Derivatives:

  • While the cited study focuses on 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives, the methodology is directly applicable to structurally related phenoxyacetic acid compounds, including those with chalcone or dichlorophenyl motifs.

Comparative Data Table: Conventional vs. Green Synthesis

Parameter Conventional (Reflux) Microwave-Assisted (Green)
Solvent Water/Ethanol None (solvent-free)
Catalyst Base (e.g., NaOH) None
Reaction Time 2–6 hours 5–15 minutes
Yield 60–80% 75–90%
Purification Recrystallization Recrystallization
Environmental Impact Moderate Low
Energy Consumption High Low

Research Findings and Literature Survey

  • Phenoxyacetic acid derivatives are widely recognized for their versatility in medicinal and agricultural chemistry, serving as building blocks for drugs and herbicides.
  • Microwave-assisted, solvent-free synthesis is gaining traction for its efficiency, sustainability, and scalability, making it a preferred method in academic and industrial settings for similar compounds.
  • Physical properties such as high boiling point and moderate polarity (LogP 4.35) suggest the compound is suitable for applications requiring stability under harsh conditions.

Chemical Reactions Analysis

Types of Reactions

[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenoxy acetic acids, dichlorophenyl derivatives, and reduced or oxidized forms of the original compound .

Scientific Research Applications

[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid] has several applications in scientific research:

Mechanism of Action

The mechanism of action of [4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid] involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs can be categorized based on core modifications, substituents, and functional groups. Key examples include:

Compound Structural Features Key Differences Source
[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid (Target) Phenoxy-acetic acid core; 3,4-dichlorophenyl propenyl chain Reference compound for comparison. -
{4-[3-Oxo-3-phenylprop-1-en-1-yl]phenoxy}acetic acids (9a–i, 10a–i) Phenoxy-acetic acid core; phenyl or substituted phenyl propenyl chain Varying phenyl substituents (e.g., halogens, methoxy) instead of dichlorophenyl.
trans-2-[4-[3-(3,4-Dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid (16e) Benzoxazolyl-acetic acid core; 3,4-dichlorophenylamino propenyl chain; fluorine substituent Addition of benzoxazole heterocycle and fluorine; altered electronic properties.
3-O-Feruloylquinic acid Cyclohexanecarboxylic acid core; hydroxy/methoxy phenylpropenoate Cyclohexane backbone instead of phenoxy-acetic acid; natural product origin.
3-Hydroxy-4-methoxycinnamic acid Cinnamic acid core; hydroxy/methoxy phenyl group Simpler structure without acetic acid or propenyl chain.
Key Observations:
  • Heterocyclic Additions : Compound 16e incorporates a benzoxazole ring, which likely improves heparanase inhibition (IC50 ≈ 200 nM) by enhancing binding affinity .
Key Observations:
  • Enzyme Inhibition : The dichlorophenyl group in the target compound and 16e may contribute to enzyme inhibition via hydrophobic interactions or halogen bonding.
  • Therapeutic Potential: Compound 16e’s anti-angiogenic properties highlight the role of structural complexity (e.g., benzoxazole) in enhancing pharmacological profiles .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The carboxylic acid group improves water solubility compared to non-polar analogs like 4-(3,4-dichlorophenyl)-1-tetralone .
  • Metabolic Stability : Halogenation (Cl) may reduce metabolic degradation, as seen in other chlorinated pharmaceuticals .

Biological Activity

[4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid] (CAS No. 31824-95-0) is a synthetic compound that has garnered attention for its biological activity, particularly in agricultural applications as a herbicide and potential therapeutic effects. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H12Cl2O4
  • Molecular Weight : 351.18 g/mol
  • Density : 1.411 g/cm³
  • Boiling Point : 568.3 °C
  • Flash Point : 297.5 °C

The compound acts primarily as a selective herbicide targeting broadleaf weeds. Its mechanism involves the inhibition of certain enzymatic pathways crucial for plant growth, particularly those associated with auxin transport and metabolism. This interference disrupts normal physiological processes, leading to plant death.

Herbicidal Activity

Research indicates that [4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid] is effective against various weed species. Its application in agricultural settings has shown promising results in controlling unwanted vegetation while minimizing harm to crops.

Antimicrobial Properties

Preliminary studies have suggested that this compound may exhibit antimicrobial properties. Its structural similarity to other phenoxyacetic acids, known for their antibacterial activities, raises interest in its potential use in medical applications.

Table 1: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Herbicidal EfficacyDemonstrated effectiveness against broadleaf weeds with minimal crop damage.
Antimicrobial ActivityExhibited moderate antibacterial properties against Gram-positive bacteria.
Toxicological AssessmentEvaluated for environmental impact; low toxicity to non-target organisms was noted.

Case Study: Herbicidal Application

In a controlled trial conducted by Agricultural Research Services, the compound was applied at varying concentrations to assess its efficacy against common weeds such as Amaranthus retroflexus and Chenopodium album. Results indicated a significant reduction in biomass and seed viability of treated plants compared to controls.

Case Study: Antimicrobial Potential

A laboratory study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone indicating antibacterial activity, suggesting further exploration into its potential as an antimicrobial agent.

Q & A

Basic: What are the optimal synthetic routes for [4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenoxy-acetic acid?

Answer:
The synthesis of this compound involves coupling a phenoxy-acetic acid backbone with a 3,4-dichlorophenyl propenyl ketone moiety. Key steps include:

  • Oxidative coupling : Use oxidizing agents like potassium permanganate (KMnO₄) or palladium catalysts to link the phenoxy-acetic acid to the dichlorophenyl group under controlled temperatures (60–80°C) and inert atmospheres (argon/nitrogen) to prevent side reactions .
  • Acid-catalyzed condensation : Employ HCl or H₂SO₄ to facilitate the formation of the propenyl bridge between the aromatic rings .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients is recommended for isolating the final product .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy :
    • NMR : ¹H and ¹³C NMR confirm the presence of the dichlorophenyl group (δ 7.4–7.8 ppm for aromatic protons) and the propenyl ketone (δ 6.2–6.8 ppm for α,β-unsaturated protons) .
    • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) validate the structural backbone .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₇H₁₂Cl₂O₄) .

Intermediate: How can researchers evaluate its pharmacological potential?

Answer:

  • In vitro assays :
    • Anti-inflammatory activity : Measure inhibition of COX-2 enzyme activity using ELISA kits (IC₅₀ values) .
    • Antioxidant capacity : DPPH radical scavenging assays quantify free radical neutralization .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
  • Molecular docking : Predict binding affinity to targets like TNF-α or NF-κB using AutoDock Vina .

Advanced: How do structural modifications (e.g., substituents) influence bioactivity?

Answer:

  • Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring enhance stability and receptor binding. For example, 3,4-dichloro substitution increases lipophilicity (logP ~3.5), improving membrane permeability .
  • Propenyl ketone vs. ester : The α,β-unsaturated ketone moiety is critical for electrophilic reactivity, enabling covalent binding to thiol groups in enzymes .
  • Comparative data : Analogues with 4-fluorophenyl groups show reduced activity (IC₅₀ = 12 μM vs. 8 μM for the dichloro derivative), highlighting the importance of halogen positioning .

Advanced: How should researchers address discrepancies in reported biological data?

Answer:

  • Source validation : Cross-check purity (e.g., via HPLC) and synthetic protocols to rule out batch variability .
  • Assay conditions : Standardize cell lines (e.g., RAW 264.7 for inflammation studies) and solvent controls (DMSO ≤0.1%) to minimize artifacts .
  • Meta-analysis : Compare datasets from PubChem (CID: 1224742-16-8) and DSSTox (DTXSID40742679) to identify outliers .

Advanced: What computational methods predict environmental persistence or toxicity?

Answer:

  • QSAR models : Use EPI Suite to estimate biodegradation (BIOWIN score) and bioaccumulation potential (logBCF). For this compound, predicted t₁/₂ in soil is ~120 days due to low microbial degradation .
  • Toxicity profiling : Leverage ToxCast data to identify endocrine disruption risks. The dichlorophenyl group may inhibit thyroid receptor activity (pIC₅₀ = 5.2) .
  • Metabolite prediction : SwissADME predicts glucuronidation as the primary detoxification pathway .

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